N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide
Description
The compound N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide features a benzamide group linked to a pyrrole ring substituted with a benzimidazole moiety and an amino group.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-16-15(17-20-12-8-4-5-9-13(12)21-17)14(24)10-23(16)22-18(25)11-6-2-1-3-7-11/h1-9,19,24H,10H2,(H,20,21)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLCAMSNVHKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide, with the CAS number 438025-78-6 and molecular formula C18H15N5O2, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O2 |
| Molecular Weight | 333.351 g/mol |
| Purity | ≥ 95% |
| CAS Number | 438025-78-6 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the benzodiazole and pyrrole moieties. The synthetic pathway often employs techniques such as coupling reactions and cyclization to achieve the desired structure.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzamides similar to this compound exhibit significant antifungal properties. For instance, compounds with similar structures have shown effective inhibition against various fungal strains such as Botrytis cinerea and Fusarium graminearum.
A notable study reported that certain derivatives achieved an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating potent antifungal activity compared to standard treatments like pyraclostrobin .
Antibacterial Activity
In silico studies have predicted that compounds related to this compound may possess antibacterial properties against pathogens such as Pseudomonas aeruginosa. These predictions were based on virtual screening methods employing deep learning algorithms to identify potential LasR inhibitors .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, certain derivatives demonstrated low toxicity levels (e.g., an acute toxicity value of 20.58 mg/L), suggesting a favorable safety margin for further development in agricultural or pharmaceutical applications .
Case Studies
Case Study 1: Antifungal Efficacy
A series of benzamide derivatives were synthesized and tested for antifungal activity against Botrytis cinerea. The results indicated that several compounds exhibited higher efficacy than traditional fungicides at comparable concentrations.
| Compound | EC50 (μg/mL) | Comparison with Pyraclostrobin (%) |
|---|---|---|
| 10f | 14.44 | Better (84.4%) |
| 10d | 15.00 | Comparable (82%) |
Case Study 2: Antibacterial Screening
In silico screening identified potential inhibitors of LasR in Pseudomonas aeruginosa. The computational models suggested that modifications to the amide group could enhance binding affinity and biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution of the Benzamide Group
N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide
- Structural Difference : Replaces benzamide with a furan-2-carboxamide group.
- Physicochemical Impact: Lower LogP (−1.31 at pH 7.4) compared to the benzamide analog, suggesting improved aqueous solubility. Retains hydrogen bonding (3 donors, 5 acceptors) but reduced aromatic interactions due to the smaller furan ring.
- Biological Relevance : The furan group may alter target selectivity, as seen in other carboxamide derivatives targeting kinases or GPCRs .
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
- Structural Difference : Replaces benzamide with a benzoic acid group.
- Physicochemical Impact :
- Increased acidity (pKa ~5.5) due to the carboxylic acid group, enhancing solubility but reducing cell permeability at physiological pH.
- Biological Relevance : Carboxylic acid derivatives are often used in prodrug designs or as enzyme inhibitors targeting charged active sites .
Variation in Heterocyclic Core
Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide)
- Structural Difference : Pyrazole core instead of pyrrole; includes a piperazine substituent.
- Physicochemical Impact :
- Higher solubility and permeability due to the piperazine group, which enhances basicity and membrane interaction.
- Biological Relevance : Demonstrated potent FOXO1 inhibition (IC₅₀ = 12 nM) and synergistic effects with FGF21 in diabetic mice, highlighting the importance of the pyrazole scaffold in kinase targeting .
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide (Compound 1)
- Structural Difference : Triazole core instead of pyrrole-benzimidazole.
- Physicochemical Impact :
- Increased polarity due to the triazole ring, with LogD = 0.22 at pH 5.3.
- Biological Relevance : Exhibits antibacterial and antioxidant activities, suggesting triazole derivatives may target oxidative stress pathways or microbial enzymes .
Functional Group Modifications
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Structural Difference : Incorporates a thiazole-triazole hybrid substituent.
- Biological Relevance : Shows antiproliferative activity against colon cancer cells (40% growth inhibition at 10 µM), emphasizing the role of thiazole in enhancing cytotoxicity .
III-15g (Triazole-phenylalanine benzamide derivative)
- Structural Difference : Methoxyphenyl and triazole substituents.
- Physicochemical Impact : High melting point (141–143°C) due to crystalline stability from the methoxy group.
- Biological Relevance : Acts as an HIV-1 capsid inhibitor, demonstrating the importance of bulky aromatic groups in viral protein binding .
Key Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide?
- Methodological Answer : The synthesis involves multi-step reactions starting from simpler precursors such as benzimidazole derivatives and substituted pyrrolidinones. A typical protocol includes:
- Step 1 : Condensation of 5-amino-1H-pyrrol-2(3H)-one with 1H-1,3-benzodiazole-2-carbaldehyde under reflux in ethanol to form the benzimidazole-pyrrolidinone intermediate .
- Step 2 : Benzoylation using benzoyl chloride in DMF with K₂CO₃ as a base at room temperature to yield the final product .
- Key Conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and HPLC monitoring (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic proton environments (e.g., benzamide carbonyl at ~168 ppm) and pyrrolidinone ring protons (δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 348.132 (calculated for C₁₇H₁₃N₅O) .
Q. What solvents and reaction conditions minimize byproduct formation during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions during crystallization .
- Catalysts : Use of K₂CO₃ (1.2 eq.) improves benzoylation efficiency by deprotonating the amine group .
- Byproduct Mitigation : Optimize stoichiometry (1:1.1 molar ratio of amine to benzoyl chloride) and employ TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinase domains) based on the benzimidazole moiety’s π-π stacking potential .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrolidinone carbonyl (C=O) may act as a hydrogen bond acceptor .
- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~2.5) and CYP450 inhibition risks using SMILES inputs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (HEK293, HeLa) to identify cell-type-specific effects .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) alongside SPR to measure binding kinetics (ka/kd) .
- Meta-Analysis : Use tools like RevMan to aggregate data from heterogeneous studies, adjusting for variables like solvent (DMSO vs. saline) .
Q. How can reaction fundamentals and reactor design improve scalability for analogues?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors (microfluidic chips) enhance heat/mass transfer for exothermic benzoylation steps, reducing batch-to-batch variability .
- DoE Optimization : Apply Box-Behnken design to optimize parameters (temperature, catalyst loading, residence time) for >90% yield .
- Membrane Separation : Use nanofiltration membranes (MWCO 500 Da) to isolate the product from unreacted benzoyl chloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
